molecular formula C13H14N2O2S B1277738 3-amino-N-benzylbenzenesulfonamide CAS No. 303780-52-1

3-amino-N-benzylbenzenesulfonamide

Cat. No.: B1277738
CAS No.: 303780-52-1
M. Wt: 262.33 g/mol
InChI Key: BUBJRDZLVJJKLT-UHFFFAOYSA-N
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Description

3-Amino-N-benzylbenzenesulfonamide is an organic compound with the molecular formula C13H14N2O2S. It is characterized by the presence of an amino group, a benzyl group, and a benzenesulfonamide moiety. This compound is known for its white crystalline solid appearance and its solubility in organic solvents such as ethanol, chloroform, and dimethyl sulfoxide .

Mechanism of Action

Target of Action

3-Amino-N-benzylbenzenesulfonamide is a type of sulfonamide, a class of drugs that primarily target the dihydropteroate synthetase enzyme . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for the production of DNA in bacteria .

Mode of Action

Sulfonamides, including this compound, are competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid . By mimicking PABA, they bind to the dihydropteroate synthetase enzyme, inhibiting its function and thereby disrupting the synthesis of folic acid . This results in the inhibition of bacterial growth and replication .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the folic acid synthesis pathway in bacteria . By inhibiting the dihydropteroate synthetase enzyme, the drug prevents the conversion of PABA to dihydropteroate, a key step in the synthesis of folic acid . This disruption affects downstream processes, including the synthesis of DNA, RNA, and proteins, which are essential for bacterial growth and replication .

Pharmacokinetics

Sulfonamides in general are known for their good absorption and wide distribution in the body . They are metabolized in the liver and excreted in the urine . The bioavailability of sulfonamides can be influenced by factors such as dosage form, administration route, and patient-specific factors .

Result of Action

The primary result of the action of this compound is the inhibition of bacterial growth and replication . By disrupting the synthesis of folic acid, the drug prevents the formation of essential biomolecules, leading to the cessation of bacterial growth . This makes it an effective antibacterial agent .

Biochemical Analysis

Biochemical Properties

3-Amino-N-benzylbenzenesulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell. The nature of these interactions often involves the binding of this compound to the active sites of enzymes, leading to inhibition or modulation of their activity .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to alter the expression of genes involved in cell cycle regulation and apoptosis. Additionally, it affects cellular metabolism by inhibiting key enzymes, leading to changes in metabolic flux and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to conformational changes in the enzyme structure, affecting its activity. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular processes, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as enzyme inhibition or modulation of cellular processes. At high doses, this compound can cause toxic or adverse effects, including cellular damage and disruption of normal physiological functions. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For instance, the compound can inhibit enzymes involved in the synthesis or degradation of specific metabolites, leading to changes in metabolite levels and metabolic flux. These interactions can have significant implications for cellular metabolism and overall biochemical processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its activity. The compound can be transported across cell membranes through specific transporters or binding proteins. Once inside the cell, this compound can localize to specific cellular compartments or organelles, where it exerts its effects. The distribution of the compound within tissues can also influence its overall efficacy and toxicity .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may contain targeting signals or undergo post-translational modifications that direct it to specific compartments or organelles within the cell. For example, this compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may localize to the mitochondria, affecting cellular metabolism and energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-N-benzylbenzenesulfonamide typically involves the reaction of 3-aminobenzenesulfonyl chloride with benzylamine in the presence of a base such as sodium carbonate. This reaction is usually carried out at room temperature and the product is purified through solvent extraction and crystallization .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and the product is often purified using advanced techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-N-benzylbenzenesulfonamide undergoes various chemical reactions including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles such as alkoxides and thiolates are employed under basic conditions.

Major Products Formed:

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amines with reduced sulfonamide groups.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

3-Amino-N-benzylbenzenesulfonamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 3-Amino-N-benzylbenzenesulfonamide is unique due to its specific interaction with carbonic anhydrase IX, which is not as pronounced in its similar counterparts. This specificity enhances its potential as a targeted anticancer agent.

Properties

IUPAC Name

3-amino-N-benzylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S/c14-12-7-4-8-13(9-12)18(16,17)15-10-11-5-2-1-3-6-11/h1-9,15H,10,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUBJRDZLVJJKLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20428409
Record name 3-amino-N-benzylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20428409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303780-52-1
Record name 3-amino-N-benzylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20428409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Amino-N-benzylbenzenesulphonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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